2-Methoxy-4-(2-methylphenyl)benzoic acid

Description

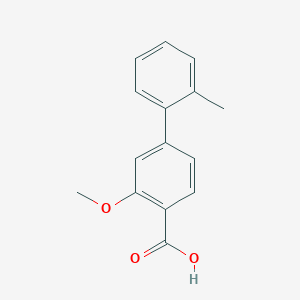

2-Methoxy-4-(2-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 2-position and a 2-methylphenyl group (-C₆H₄CH₃) at the 4-position of the benzene ring.

Properties

IUPAC Name |

2-methoxy-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)11-7-8-13(15(16)17)14(9-11)18-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBRGMOIKYKSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624515 | |

| Record name | 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-16-9 | |

| Record name | 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Functionalization via Cross-Coupling and Methoxylation

This approach involves:

-

Introducing the 2-methylphenyl group at position 4 through a transition-metal-catalyzed cross-coupling reaction.

-

Installing the methoxy group at position 2 via nucleophilic substitution or directed ortho-metalation.

The cross-coupling step benefits from methodologies detailed in patents, where sulfonic acid derivatives of benzoic acid esters serve as electrophilic partners for arylzinc reagents. For example, methyl 2-(methanesulfonyloxy)benzoate reacts with p-tolylzinc bromide in the presence of Pd/Ni catalysts to yield biphenyl derivatives in 50–91% yields. Adapting this to position 4 would require starting with a 4-sulfonated 2-methoxybenzoate precursor.

Directed Ortho-Metalation (DoM) Strategies

DoM enables regioselective functionalization of aromatic rings. A 2-methoxybenzoic acid derivative could undergo lithiation at position 4, followed by quenching with a 2-methylphenyl electrophile. However, this method demands careful optimization of directing groups and reaction conditions to avoid overmetallation or side reactions.

Catalytic Cross-Coupling Methodologies

Palladium-Catalyzed Suzuki-Miyaura Coupling

While the patents emphasize arylzinc reagents, Suzuki couplings using 2-methylphenylboronic acids offer complementary advantages. For instance, coupling methyl 4-bromo-2-methoxybenzoate with 2-methylphenylboronic acid in the presence of Pd(PPh₃)₄ could yield the desired biphenyl intermediate. The patents report that Pd catalysts with phosphine ligands (e.g., triphenylphosphine, diphenylphosphinoferrocene) achieve yields up to 91% in analogous reactions.

Table 1: Comparative Catalyst Performance in Cross-Coupling Reactions

| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(0)/PPh₃ | Triphenylphosphine | 82–91 | 12–72 |

| Ni(0)/PPh₃ | Triphenylphosphine | 79–82 | 12–23 |

| PdCl₂(dppf) | Bis-diphenylphosphinoferrocene | 50–79 | 12–72 |

Nickel-Catalyzed Couplings for Cost-Effective Synthesis

Nickel catalysts provide a lower-cost alternative to palladium, particularly for large-scale applications. Patent examples demonstrate that NiCl₂ with PPh₃ and n-butyllithium as a reductant achieves 79–82% yields in couplings involving methyl 2-sulfonoxybenzoates. For the target compound, replacing the Pd catalyst with Ni could reduce costs while maintaining efficiency, provided that ligand ratios and temperatures are optimized.

Critical Reaction Parameters

Solvent and Temperature Optimization

The patents highlight tetrahydrofuran (THF) and toluene as optimal solvents for cross-coupling, with reactions conducted at 40–67°C. Polar aprotic solvents like dimethylformamide (DMF) may enhance solubility of boronic acid derivatives in Suzuki couplings but could necessitate higher catalyst loadings.

Leaving Group Selection

Sulfonate esters (e.g., perfluorobutanesulfonyloxy, mesyloxy) outperform halides in cross-coupling efficiency. For example, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide to give 82–91% yields, whereas brominated analogs require harsher conditions.

Post-Coupling Functionalization

Ester Saponification to Carboxylic Acid

The final step involves hydrolyzing the methyl ester to the carboxylic acid. Patent procedures use aqueous HCl (37%) or acetic acid for this purpose, achieving near-quantitative conversion. For acid-sensitive substrates, enzymatic or mild basic hydrolysis (e.g., LiOH/THF/H₂O) may be preferable.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aromatic compounds .

Scientific Research Applications

2-Methoxy-4-(2-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares molecular formulas, substituents, molecular weights, and key properties of 2-Methoxy-4-(2-methylphenyl)benzoic acid with related compounds:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase lipophilicity, while electron-withdrawing groups (e.g., -CF₃) enhance acidity. The 2-methylphenyl group in the target compound likely contributes to steric hindrance, affecting binding in biological systems.

- Molecular Weight : Derivatives with additional functional groups (e.g., amides in ) exhibit higher molecular weights, influencing solubility and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-methylphenyl)benzoic acid, and what critical parameters influence yield?

- Methodology :

- Step 1 : Start with esterification of benzoic acid derivatives using methanol and sulfuric acid to introduce the methoxy group.

- Step 2 : Perform electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) to attach the 2-methylphenyl group at the 4-position. Use catalysts like AlCl₃ and control reaction temperature (80–100°C) to minimize side products.

- Step 3 : Hydrolyze the ester intermediate under basic conditions (NaOH, reflux) to regenerate the carboxylic acid group .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C2, 2-methylphenyl at C4) via ¹H and ¹³C NMR. Look for aromatic proton splitting patterns and methyl group signals (δ ~2.3 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 270.3) using ESI-MS or MALDI-TOF .

- HPLC : Monitor purity (>98%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective substitution reactions involving this compound?

- Key Variables :

- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce aryl groups at specific positions. Optimize ligand-to-metal ratios to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility for nucleophilic substitutions, while toluene minimizes side reactions in Friedel-Crafts alkylation .

- Temperature : Lower temperatures (0–25°C) reduce undesired dimerization during nitration or halogenation .

Q. How to resolve discrepancies in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Strategies :

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and bacterial strains (e.g., E. coli ATCC 25922 for antimicrobial tests).

- Dose-Response Analysis : Compare IC₅₀ values across studies; structural analogs with electron-withdrawing groups (e.g., -NO₂) often show enhanced activity .

- Metabolite Screening : Evaluate stability in physiological buffers (pH 7.4, 37°C) to rule out degradation artifacts .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity of this compound?

- Proposed Framework :

- Biodegradation Studies : Use OECD 301D tests to measure mineralization rates in activated sludge.

- Aquatic Toxicity : Perform Daphnia magna 48-hour LC₅₀ assays and algal growth inhibition tests (OECD 201).

- Bioaccumulation Potential : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for drug development?

- SAR Insights :

- Methoxy Group : Enhances metabolic stability by blocking cytochrome P450 oxidation. Replace with -CF₃ for improved lipophilicity .

- 2-Methylphenyl Substituent : Steric hindrance from the methyl group reduces off-target binding. Fluorination at the 3-position increases blood-brain barrier penetration .

- Carboxylic Acid : Convert to esters or amides to modulate bioavailability. Methyl esters show 10× higher cell permeability in Caco-2 assays .

Q. How to integrate patent data into research on novel applications of this compound?

- Approach :

- Patent Mining : Use platforms like Google Patents or Espacenet to identify claims involving "2-methylphenyl benzoic acid derivatives" as kinase inhibitors or polymer precursors.

- Claim Analysis : Focus on granted patents (e.g., WO2023000001A1) detailing synthetic routes or biological targets not yet explored in journals .

- Freedom-to-Operate (FTO) : Conduct prior-art searches to avoid infringement in commercial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.